1,2-O-环己亚甲基-α-D-呋喃葡萄糖

描述

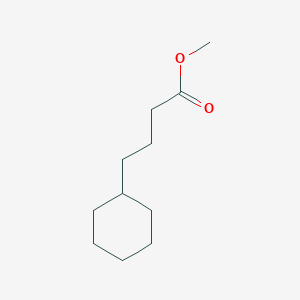

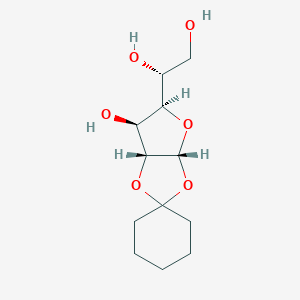

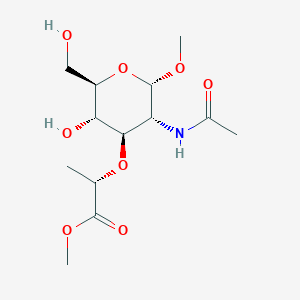

1,2-O-Cyclohexylidene-alpha-D-glucofuranose is a derivative of glucose where the hydroxyl groups at the first and second carbon atoms are protected by a cyclohexylidene acetal group. This modification is typically employed to protect the diol moiety during chemical reactions, allowing for selective functionalization of other parts of the glucose molecule.

Synthesis Analysis

The synthesis of 1,2-O-cyclohexylidene-alpha-D-glucofuranose derivatives can be achieved through various methods. For instance, the reaction of alpha-D-glucofuranose with hexa-alkylphosphorous triamides can yield corresponding phosphite derivatives, which upon treatment with halogens, afford 1,2-substituted 6-deoxy-6-halogeno-alpha-D-glucofuranose phosphorohalogenidates . Additionally, the synthesis of related compounds, such as 1,2-O-isopropylidene-alpha-D-glucofuranose derivatives, involves key reactions like photobrominative conversion into glucosyl bromides , or acid-catalyzed intramolecular acetalation .

Molecular Structure Analysis

The molecular structure of 1,2-O-cyclohexylidene-alpha-D-glucofuranose and its analogs can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of 1,2-O-(ethane-1,2-diyl)-alpha-D-glucofuranose, a related compound, reveals a slightly distorted 1,4-dioxan ring and a glucofuranose ring with a conformation intermediate between 3E and 3T2 . The stereochemistry of these compounds is often confirmed by NMR data, which provides insights into the conformation of the sugar rings and the configuration of substituents .

Chemical Reactions Analysis

1,2-O-Cyclohexylidene-alpha-D-glucofuranose and its derivatives undergo a variety of chemical reactions. For instance, the aforementioned phosphite derivatives can be further modified by replacing the halogen at phosphorus with hydroxyl or amino groups . The stereochemistry of the resulting compounds is typically retained during these transformations. Additionally, the synthesis of glucosidase inhibitors from cyclohexane-1,2-dicarboxylic acids demonstrates the versatility of cyclohexylidene-protected sugars in the development of biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-O-cyclohexylidene-alpha-D-glucofuranose derivatives are influenced by their protective groups and the presence of substituents. These properties include solubility, melting points, and reactivity towards various reagents. The crystalline structure of these compounds often exhibits extensive intermolecular hydrogen bonding, which can dominate solid-state interactions . In solution, the stereochemical characteristics of these molecules are retained, as evidenced by NMR spectroscopy . The presence of the cyclohexylidene group can also impart stability to the sugar molecule, preventing unwanted side reactions during synthesis .

科学研究应用

合成和立体化学研究:它用于合成 6-脱氧-6-卤代-D-呋喃葡萄糖环状磷酸酯。这些化合物已使用核磁共振数据研究了它们的立体化学(Kochetkov 等人,1976)。

化学酶促合成:该化合物在葡萄糖脂肪酯的化学酶促合成中发挥作用,特别是在酶促酯化过程中(Redmann 等人,1997)。

立体化学中的拆分剂:它用于开发酸性拆分剂,用于拆分 1-芳基烷基胺,展示了其在立体化学和有机合成中的应用(Mereyala, Koduru, & Cheemalapati, 2006)。

与格氏试剂的选择性反应:该化合物与格氏试剂选择性反应,可用于合成糖衍生物和保护基团化学(Kawana & Emoto, 1980)。

用锌粉还原研究:它参与还原研究,特别是用锌粉还原生成相应的氨基糖,表明其在碳水化合物化学中的用途(Ohrui & Emoto, 1969)。

水解研究中的应用:该化合物已对其在酸催化水解中的行为进行了研究,这与寡糖合成和缩醛保护基团的研究有关(Heeswijk, Goedhart, & Vliegenthart, 1977)。

葡萄糖苷酶 II 研究:其衍生物已被用于了解葡萄糖苷酶 II 的结构和功能,葡萄糖苷酶 II 是糖蛋白加工中重要的酶(Pelletier 等人,2000)。

环糊精功能化:它有助于环糊精的功能化,环糊精是广泛用于药物输送系统和分子识别中的物质(Bellia 等人,2009)。

葡萄糖苷酶抑制剂开发:该化合物的衍生物已被合成并针对真菌葡萄糖苷酶进行测试,表明其在开发葡萄糖苷酶抑制剂方面的潜力(Brázdová 等人,2009)。

属性

IUPAC Name |

(1R)-1-[(3aR,5R,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c13-6-7(14)9-8(15)10-11(16-9)18-12(17-10)4-2-1-3-5-12/h7-11,13-15H,1-6H2/t7-,8+,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUCUKASFLXURN-RCZSTQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(C(OC3O2)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@@H]3[C@H]([C@H](O[C@@H]3O2)[C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369228 | |

| Record name | 1,2-O-Cyclohexane-1,1-diyl-alpha-D-xylo-hexofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-O-Cyclohexylidene-alpha-D-glucofuranose | |

CAS RN |

16832-21-6 | |

| Record name | 1,2-O-Cyclohexane-1,1-diyl-alpha-D-xylo-hexofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)